N-allyl-2-(1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-allyl-2-(1H-indol-3-yl)-2-oxoacetamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. This compound features an indole core, which is a common structural motif in many natural products and synthetic drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(1H-indol-3-yl)-2-oxoacetamide can be achieved through a one-pot, three-component Fischer indolisation and N-alkylation sequence. This method involves the reaction of aryl hydrazines, ketones, and alkyl halides under specific conditions. The process is rapid, operationally straightforward, and generally high yielding .
Fischer Indolisation: This step involves the reaction of aryl hydrazines with ketones to form the indole core. The reaction is typically carried out in the presence of an acid catalyst and can be accelerated using microwave irradiation.
N-Alkylation: The indole product from the first step is then alkylated using an alkyl halide, such as allyl bromide, in the presence of a base like sodium hydride (NaH) and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The indole core can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
N-allyl-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Medicine: Indole derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-allyl-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation .
Comparison with Similar Compounds
Similar Compounds
N-allyl-2-(7-methyl-1H-indol-3-yl)nicotinamide: This compound has a similar indole core but with a different substitution pattern.
N-Allyl-2-[(1-methyl-1H-indol-3-yl)methylene]hydrazinecarbothioamide: Another indole derivative with a different functional group.
Uniqueness
N-allyl-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to its specific substitution pattern and the presence of the oxoacetamide group. This structural feature can influence its reactivity and biological activity, making it distinct from other indole derivatives.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-7-14-13(17)12(16)10-8-15-11-6-4-3-5-9(10)11/h2-6,8,15H,1,7H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHLHGHNERAFQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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